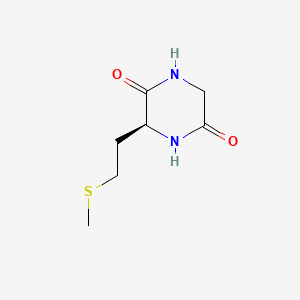
Cyclo-methionylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo-methionylglycine, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2O2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics
Cyclo-methionylglycine is characterized by its cyclic structure, which contributes to its stability and resistance to enzymatic degradation. The cyclic nature allows for specific conformational properties that can enhance binding affinity to biological targets compared to linear peptides. This structural advantage is critical in the development of therapeutic agents.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that cyclic dipeptides, including this compound, can inhibit the growth of various bacterial strains. For instance, a study on peptide derivatives demonstrated promising antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound could be a candidate for developing new antibiotics .
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies have shown that certain cyclic peptides can induce apoptosis in cancer cells. The unique structure of this compound may enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a potential lead compound in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various biomolecular targets. These computational approaches help in understanding how this compound can be optimized for better efficacy and specificity in drug design. For example, docking studies have revealed favorable interactions with DNA gyrase, a target for antibacterial drugs .
Synthesis and Modification
The synthesis of this compound can be achieved through solid-phase peptide synthesis or recombinant methods. This flexibility in synthesis allows for the modification of the compound to enhance its biological activity or reduce toxicity. Research has focused on creating analogs of this compound to improve its pharmacological profile while maintaining its core structural features .
Case Studies
Propiedades
Número CAS |
61243-37-6 |
|---|---|
Fórmula molecular |
C7H12N2O2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
(3S)-3-(2-methylsulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2S/c1-12-3-2-5-7(11)8-4-6(10)9-5/h5H,2-4H2,1H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
Clave InChI |
BYJGBWBCRKWFFX-YFKPBYRVSA-N |
SMILES |
CSCCC1C(=O)NCC(=O)N1 |
SMILES isomérico |
CSCC[C@H]1C(=O)NCC(=O)N1 |
SMILES canónico |
CSCCC1C(=O)NCC(=O)N1 |
Key on ui other cas no. |
61243-37-6 |
Sinónimos |
cyclo-L-methionylglycine cyclo-Met-Gly cyclo-methionylglycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















